REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][N:6]=[C:5]([CH3:11])[C:4]=1[CH3:12].ClC1C=C(C=CC=1)C(OO)=[O:18].[OH-].[Na+]>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][N+:6]([O-:18])=[C:5]([CH3:11])[C:4]=1[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=NC=C1OC)C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
the mixture is stirred first at 20° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 40° C. for 4 hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
the mixture is washed three times
|
Type
|
ADDITION
|
Details
|
with a mixture of 5% strength sodium thiosulfate solution and 5% strength sodium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is back-extracted twice with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=[N+](C=C1OC)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |